

Reasons for Afegostat Tartrate (Plicera) clinical trial failure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Afegostat Tartrate

Cat. No.: B1260947

[Get Quote](#)

Technical Support Center: Afegostat Tartrate (Plicera)

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the clinical trial failure of **Afegostat Tartrate** (Plicera). The information is based on publicly available data and scientific interpretations of the trial outcomes.

Frequently Asked Questions (FAQs)

Q1: What was the intended mechanism of action for **Afegostat Tartrate** (Plicera)?

Afegostat Tartrate (isofagomine) was designed as a pharmacological chaperone for the treatment of Gaucher disease.^[1] Its primary mechanism of action was to selectively bind to and stabilize misfolded β -Glucocerebrosidase (GCase), the enzyme deficient in Gaucher disease.^{[1][2]} This binding was intended to occur in the endoplasmic reticulum (ER), facilitating the correct folding of the enzyme and its subsequent trafficking to the lysosome, where it would metabolize its substrate, glucocerebroside.^{[3][4]} The therapeutic goal was to increase the overall activity of the GCase enzyme within the lysosome.^[1]

Q2: Why did the Phase 2 clinical trial for **Afegostat Tartrate** fail?

The Phase 2 clinical trial for **Afegostat Tartrate** in treatment-naive adult patients with type 1 Gaucher disease was terminated in 2009 due to a lack of clinically meaningful efficacy.^[1] While the drug successfully increased the levels of the target GCase enzyme in patients' white blood cells, this biochemical effect did not translate into significant improvements in key clinical measures of the disease for the majority of participants. Out of eighteen patients who completed the study, only one showed a clinically meaningful improvement.

Q3: What is the leading hypothesis for the discrepancy between increased enzyme levels and lack of clinical efficacy?

A prominent hypothesis for the trial's failure is related to the high binding affinity of afegostat for the GCase active site.^[3] While this high affinity was beneficial for stabilizing the enzyme in the neutral pH environment of the endoplasmic reticulum, it may have been too strong in the acidic environment of the lysosome.^[3] Consequently, afegostat might have remained bound to the enzyme's active site, acting as an inhibitor and preventing the breakdown of glucocerebroside. This would negate the benefit of having increased levels of the correctly trafficked enzyme.^[3]

Q4: Was **Afegostat Tartrate** found to be unsafe during the clinical trial?

No, the preliminary results of the Phase 2 study indicated that **Afegostat Tartrate** was generally well-tolerated. There were no serious adverse events (SAEs) reported in the study. One participant did discontinue the trial due to an adverse event related to conjunctivitis.

Troubleshooting Guide for Pharmacological Chaperone Experiments

This guide addresses potential issues researchers might encounter when developing or testing pharmacological chaperones, drawing lessons from the **Afegostat Tartrate** clinical trial.

Issue	Potential Cause	Troubleshooting Steps
Increased target enzyme levels in vitro/in vivo, but no corresponding increase in substrate degradation.	The chaperone has a high binding affinity that leads to enzyme inhibition at the site of action (e.g., the lysosome).	<ol style="list-style-type: none">1. pH-dependent binding assays: Characterize the binding affinity of the chaperone to the target enzyme across a range of pH values, particularly comparing the pH of the ER (neutral) with that of the lysosome (acidic).2. Competitive inhibition assays: Perform enzyme kinetics studies in the presence of the chaperone and the natural substrate to determine if the chaperone acts as a competitive inhibitor.3. Structural modifications: Synthesize and test analogs of the chaperone with modified binding domains to reduce affinity at acidic pH while maintaining stabilizing effects in the ER.
Inconsistent results between different cell lines or patient-derived cells.	The efficacy of a pharmacological chaperone can be highly dependent on the specific mutation of the target protein. Afegostat was noted to be particularly effective for the N370S mutation. ^[1]	<ol style="list-style-type: none">1. Mutation-specific screening: Test the chaperone on a panel of cell lines expressing different clinically relevant mutations of the target enzyme.2. Genotype-phenotype correlation: In early-stage clinical studies, stratify patients by genotype to identify subpopulations that may respond better to the treatment.

Difficulty in translating in vitro efficacy to in vivo models.

Poor pharmacokinetic or pharmacodynamic (PK/PD) properties of the chaperone, such as low bioavailability, rapid metabolism, or inability to reach the target tissue in sufficient concentrations.

1. ADME studies: Conduct thorough absorption, distribution, metabolism, and excretion (ADME) studies in animal models. 2. Dose-ranging studies: Perform dose-escalation studies *in vivo* to determine the optimal therapeutic window that balances chaperone activity with potential off-target effects or inhibition. 3. Tissue distribution analysis: Measure the concentration of the chaperone in target tissues to ensure it reaches the site of action.

Quantitative Data from Phase 2 Clinical Trial

Parameter	Value	Reference
Drug	Afegostat Tartrate (Plicera)	[1]
Indication	Type 1 Gaucher Disease	
Patient Population	Treatment-naive adults	
Number of Enrolled Subjects	19	
Number of Subjects Completing the Study	18	
Dosing Regimens Studied	225 mg (three days on/four days off and seven days on/seven days off)	
Primary Outcome	Lack of clinically meaningful improvement in key disease measures	
Patients with Clinically Meaningful Improvement	1 out of 18	
Biochemical Outcome	All patients experienced an increase in GCase enzyme levels in white blood cells	
Safety	Generally well-tolerated, no serious adverse events reported	

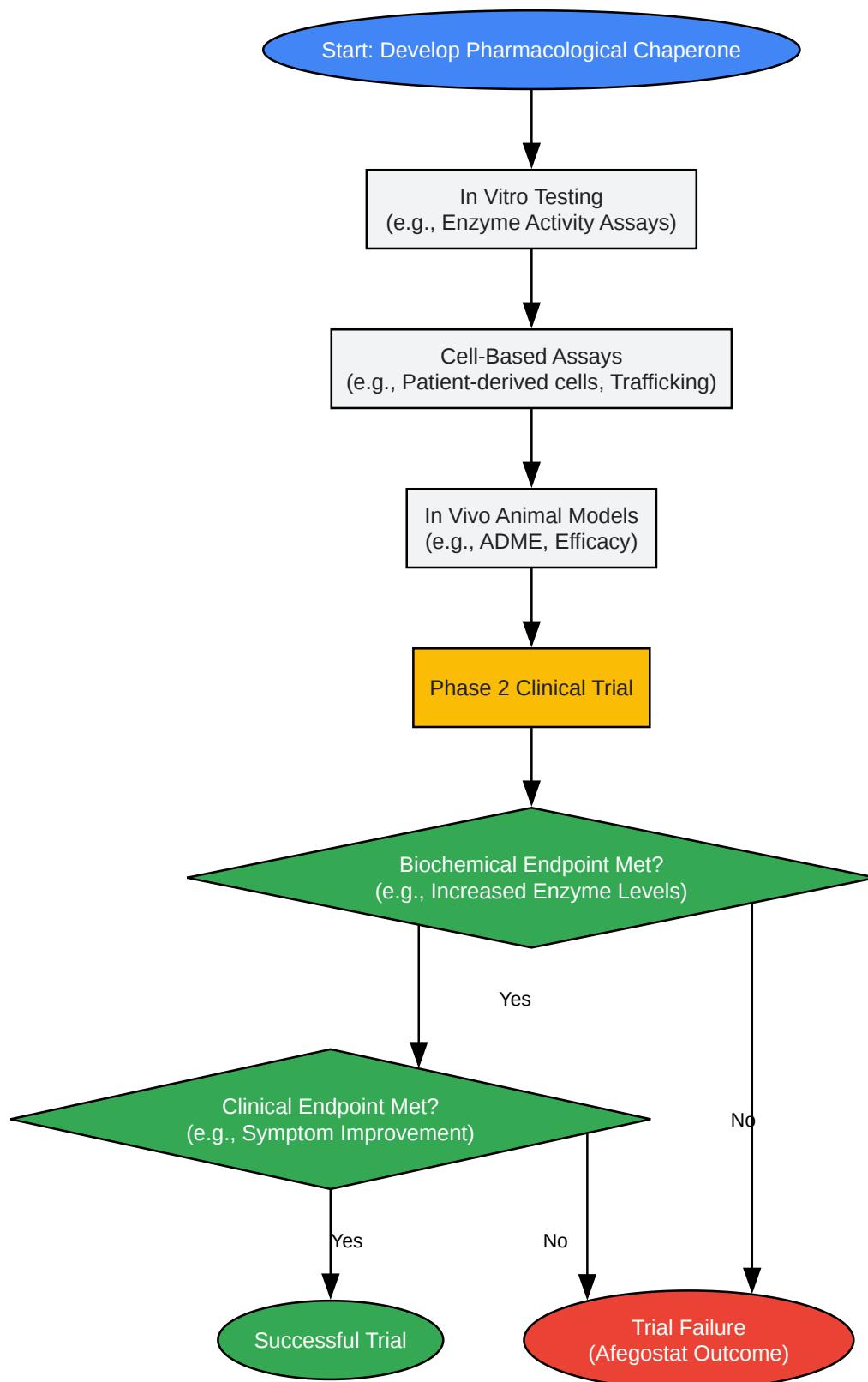
Experimental Protocols

1. GCase Enzyme Activity Assay in Patient-Derived Fibroblasts

- Objective: To determine the effect of a pharmacological chaperone on the activity of the GCase enzyme.
- Methodology:
 - Culture fibroblasts derived from Gaucher disease patients with known GCase mutations.

- Incubate the cells with varying concentrations of the test chaperone for a specified period (e.g., 24-72 hours).
- Lyse the cells and prepare a protein extract.
- Measure total protein concentration using a standard method (e.g., Bradford assay).
- Assay GCase activity by incubating the cell lysate with a fluorescent substrate, such as 4-methylumbelliferyl- β -D-glucopyranoside (4-MUG), in an acidic buffer (pH 4.5) to mimic lysosomal conditions.
- Measure the fluorescence of the cleaved 4-methylumbelliferyl product over time.
- Normalize GCase activity to the total protein concentration.

2. Cellular Trafficking of GCase via Immunofluorescence


- Objective: To visualize the subcellular localization of GCase and assess the effect of a chaperone on its trafficking from the ER to the lysosome.
- Methodology:
 - Grow patient-derived cells on coverslips and treat with the test chaperone.
 - Fix the cells with paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100).
 - Incubate the cells with a primary antibody specific for the GCase enzyme.
 - Incubate with a secondary antibody conjugated to a fluorophore.
 - Co-stain with markers for the endoplasmic reticulum (e.g., anti-calnexin antibody) and lysosomes (e.g., anti-LAMP1 antibody) using different colored fluorophores.
 - Mount the coverslips on microscope slides and visualize using a confocal microscope.
 - Analyze the degree of colocalization between GCase and the lysosomal marker with and without chaperone treatment.

Visualizations

[Click to download full resolution via product page](#)

Caption: Intended vs. Hypothesized Mechanism of **Afegostat Tartrate**

[Click to download full resolution via product page](#)

Caption: Drug Development and Trial Logic for **Afegostat Tartrate**

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Afegostat - Wikipedia [en.wikipedia.org]
- 2. A Study of AT2101 (Afegostat Tartrate) in Adult Patients With Type 1 Gaucher Disease Currently Receiving Enzyme Replacement Therapy [ctv.veeva.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Reasons for Afegostat Tartrate (Plicera) clinical trial failure]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1260947#reasons-for-afegostat-tartrate-plicera-clinical-trial-failure\]](https://www.benchchem.com/product/b1260947#reasons-for-afegostat-tartrate-plicera-clinical-trial-failure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com